Ethyl benzoylacetate Ethyl benzoylacetate Ethyl benzoylacetate is an ester. It undergoes microbial reduction by bakers′ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate. It undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile which on cyclization followed by coupling with diazonium salts yields azo derivatives.
Ethyl 3-oxo-3-phenylpropanoate, also known as benzoylacetic acid ethyl ester or ethyl benzoyl acetate, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Ethyl 3-oxo-3-phenylpropanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl 3-oxo-3-phenylpropanoate is primarily located in the cytoplasm. Ethyl 3-oxo-3-phenylpropanoate has a sweet, acetophenone, and bitter taste.
Brand Name: Vulcanchem
CAS No.: 94-02-0
VCID: VC20884917
InChI: InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES: CCOC(=O)CC(=O)C1=CC=CC=C1
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Ethyl benzoylacetate

CAS No.: 94-02-0

Cat. No.: VC20884917

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl benzoylacetate - 94-02-0

Specification

Description Ethyl benzoylacetate is an ester. It undergoes microbial reduction by bakers′ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate. It undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile which on cyclization followed by coupling with diazonium salts yields azo derivatives.
Ethyl 3-oxo-3-phenylpropanoate, also known as benzoylacetic acid ethyl ester or ethyl benzoyl acetate, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Ethyl 3-oxo-3-phenylpropanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl 3-oxo-3-phenylpropanoate is primarily located in the cytoplasm. Ethyl 3-oxo-3-phenylpropanoate has a sweet, acetophenone, and bitter taste.
CAS No. 94-02-0
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name ethyl 3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key GKKZMYDNDDMXSE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=CC=CC=C1
Canonical SMILES CCOC(=O)CC(=O)C1=CC=CC=C1
Melting Point 0 °C
<0°C

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